
Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl 4-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride" is a chemically synthesized molecule that likely exhibits pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar piperazine derivatives and their potential uses in medicinal chemistry. Piperazine compounds are known for their versatility in drug design and have been explored for various therapeutic applications, including as antiparasitic agents and kappa-opioid receptor agonists .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of 1-methyl piperazine with various reagents to introduce different functional groups. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution . Similarly, the synthesis of 4-substituted 1-(arylacetyl)-2-[(alkylamino)methyl]piperazines involves the introduction of arylacetyl and dialkylamino groups to the piperazine core . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate isopropylsulfonylphenyl and acetamidoethyl substituents.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of different substituents on the piperazine ring can significantly influence the compound's affinity and selectivity for biological targets. For instance, the kappa-opioid receptor agonist activity of certain piperazine derivatives is sensitive to the size and electrostatic potential of the 4-substituent . Therefore, the isopropylsulfonylphenyl and acetamidoethyl groups in the compound of interest would be expected to play a key role in its molecular interactions and biological effects.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their substituents. The reactivity of the piperazine nitrogen atoms allows for the formation of hydrochlorides by passing hydrogen chloride gas into a solution of the base . This suggests that the compound "this compound" could be synthesized in a similar manner, with the hydrochloride salt enhancing its solubility and stability for potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. The introduction of different substituents can enhance these properties to make the compounds more suitable for drug development. For example, the hydrochloride salts of piperazine derivatives are generally more soluble in water, which is beneficial for their use as pharmaceutical agents . The specific properties of the compound would need to be determined experimentally to assess its suitability for further development.
Propriétés
IUPAC Name |
methyl 4-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S.ClH/c1-15(2)28(25,26)17-6-4-16(5-7-17)14-18(23)20-8-9-21-10-12-22(13-11-21)19(24)27-3;/h4-7,15H,8-14H2,1-3H3,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHOOOGKCDHITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

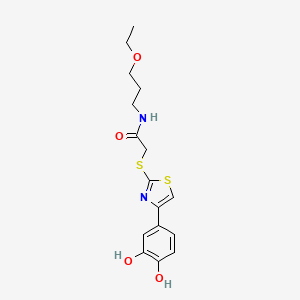
![4-methoxy-2-{2-[({[3-(trifluoromethyl)benzyl]oxy}imino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B3019435.png)

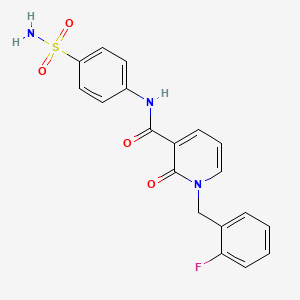
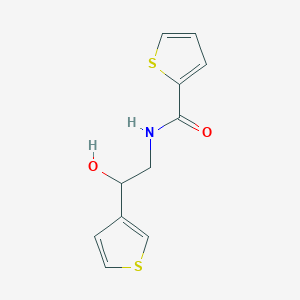
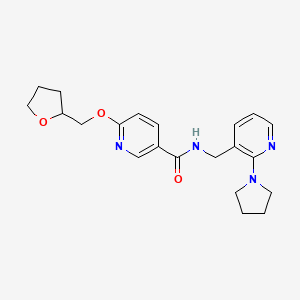
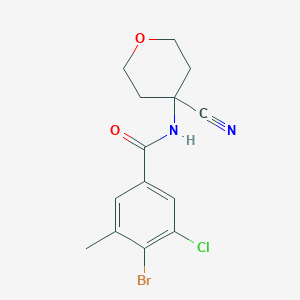
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)
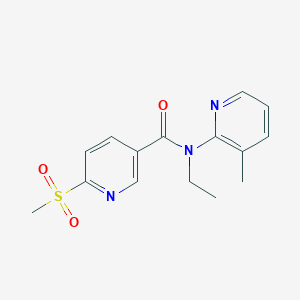


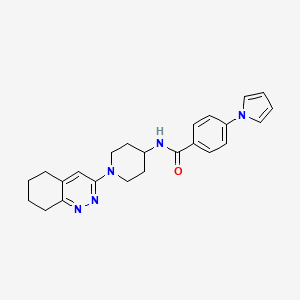
![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)